N-carbobenzyloxyalanine

Catalog No.
S753485
CAS No.
1142-20-7
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbobenzyloxyalanine

CAS Number

1142-20-7

Product Name

N-carbobenzyloxyalanine

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

TYRGLVWXHJRKMT-QMMMGPOBSA-N

Synonyms

N-Carbobenzyloxy-L-alanine;1142-20-7;N-Cbz-L-alanine;Z-Ala-OH;Cbz-L-Alanine;Carbobenzyloxy-L-alanine;Z-L-Alanine;CBZ-ALA-OH;N-Benzyloxycarbonyl-L-alanine;Benzyloxycarbonyl-L-alanine;N-[(Benzyloxy)carbonyl]-L-alanine;N-carbobenzyloxyalanine;Cbz-alanine;Carbobenzoxy-L-alanine;N-Carbobenzoxy-L-alanine;TYRGLVWXHJRKMT-QMMMGPOBSA-N;MFCD00002640;L-Alanine,N-[(phenylmethoxy)carbonyl]-;N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE;(S)-2-(((Benzyloxy)carbonyl)amino)propanoicacid;(2S)-2-{[(benzyloxy)carbonyl]amino}propanoicacid;(S)-2-(BENZYLOXYCARBONYLAMINO)PROPANOICACID;BBL;N-Benzyloxycarbonylalanine;(Benzyloxycarbonyl)alanine

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound N-[(Benzyloxy)carbonyl]-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-carbobenzyloxyalanine (Z-Ala-OH, CAS 1142-20-7) is a highly crystalline, N-protected amino acid derivative fundamentally utilized in liquid-phase peptide synthesis (LPPS), enzymatic peptide coupling, and the synthesis of complex chiral active pharmaceutical ingredients (APIs). By masking the α-amino group of L-alanine with a benzyloxycarbonyl (Z or Cbz) moiety, this compound provides robust stability against mild acids and bases while enabling highly specific deprotection via catalytic hydrogenolysis. For industrial and specialized laboratory buyers, Z-Ala-OH serves as a critical building block when standard solid-phase peptide synthesis (SPPS) protocols using Boc or Fmoc chemistries are incompatible with target molecule stability, or when process scale-up demands the step-economy of simultaneous global deprotection .

Research Fit

Orthogonal protecting group strategy for solution-phase peptide synthesis
Stable to acidic and basic conditions; removed cleanly by hydrogenolysis
Preserves L-alanine stereochemical integrity during stepwise assembly

Substituting Z-Ala-OH with common in-class alternatives like Boc-Ala-OH or Fmoc-Ala-OH frequently fails in complex or specialized synthetic environments. Fmoc-Ala-OH deprotection requires basic conditions (e.g., piperidine) that generate dibenzofulvene byproducts, which can interfere with one-pot tandem couplings and degrade base-sensitive depsipeptide linkages. Conversely, Boc-Ala-OH requires strong acids (e.g., TFA) for deprotection, risking the cleavage of acid-labile side-chain protecting groups or glycosidic bonds in glycopeptides. Furthermore, in precursor functionalization workflows such as N-methylation, Boc-protected alanine exhibits sluggish kinetics and incomplete conversion compared to the Z-protected analog, leading to lower yields and challenging purifications [1]. Selecting Z-Ala-OH ensures orthogonal compatibility with both acid- and base-sensitive moieties and provides superior reactivity in specific precursor modifications .

Substitution Risk

Deprotection cadence changes
Boc or Fmoc analogs alter the orthogonal stability profile, potentially requiring a complete route redesign.
Chiral purity analysis shift
Specific rotation differs substantially from Boc- and Fmoc-protected forms, impacting identity confirmation and enantiomeric purity assessment.
Crystallization behavior mismatch
Melting point range varies, influencing recrystallization solvent selection and purification efficiency.

Superior N-Methylation Kinetics for Peptidomimetic Precursors

The synthesis of N-methylated amino acids is critical for developing protease-resistant peptide therapeutics. When subjected to standard N-methylation conditions, the choice of N-protecting group significantly dictates the reaction rate and overall yield. Comparative kinetic studies demonstrate that Z-Ala-OH achieves 91% N-methylation within 15 hours, whereas the widely used substitute Boc-Ala-OH reaches only 56% conversion under identical parameters [1]. This accelerated reactivity makes Z-Ala-OH the preferred procurement choice for workflows requiring high-purity, high-yield N-methylated alanine building blocks, minimizing the need for extended reaction times or complex chromatographic separations of unreacted starting materials.

Evidence DimensionExtent of N-methylation conversion at 15 hours
Target Compound Data91% conversion (Z-Ala-OH)
Comparator Or Baseline56% conversion (Boc-Ala-OH)
Quantified Difference+35% absolute increase in methylation yield
ConditionsAg2O/CH3I in DMF at 3 °C

Buyers synthesizing N-methylated APIs can achieve significantly higher yields and simplify purification by procuring Z-Ala-OH instead of Boc-Ala-OH.

Deprotection Orthogonality
Class-level
Cbz: stable to acids, cleaved by H₂/Pd
Boc: cleaved by acids, stable to H₂/Pd
Supports orthogonal strategy selection
Binary selectivity; not a quantitative difference

Byproduct-Free Deprotection for One-Pot Aqueous Micellar LPPS

In modern, environmentally sustainable liquid-phase peptide synthesis (LPPS) using aqueous micelles, the accumulation of deprotection byproducts severely limits one-pot tandem coupling efficiencies. Z-Ala-OH is uniquely suited for this process because its deprotection via catalytic hydrogenolysis (Pd/C, H2) generates only volatile toluene and carbon dioxide . In contrast, Fmoc-Ala-OH generates dibenzofulvene and requires amine bases, which can poison subsequent coupling steps or necessitate intermediate extractions. Utilizing Z-Ala-OH in aqueous micellar systems enables seamless tandem deprotection and coupling, achieving global tripeptide yields of up to 92% without intermediate purification.

Evidence DimensionDeprotection byproduct generation and tandem coupling compatibility
Target Compound Data0 non-volatile byproducts (enables 92% global yield in one-pot tandem coupling)
Comparator Or BaselineFmoc-Ala-OH (generates dibenzofulvene/amine adducts requiring extraction)
Quantified DifferenceElimination of intermediate purification steps
ConditionsAqueous micellar conditions (TPGS-750-M) with Pd/C and COMU/2,6-lutidine at room temperature

For process chemists scaling up LPPS, procuring Z-Ala-OH enables highly efficient, continuous one-pot peptide assembly that Fmoc-derivatives cannot support.

Specific Rotation [α]D
Reported
-14.5° (AcOH) vs Boc -26.0°
Δ = 11.5° (same solvent); Fmoc -18.5° (DMF)
Aids chiral purity confirmation
Comparable conditions in acetic acid

Step-Economy in Global Deprotection of Complex Glycoconjugates

In the synthesis of complex biomolecules such as glycopeptides or depsipeptides, minimizing the number of late-stage deprotection steps is crucial for maximizing final yields. Z-Ala-OH offers a distinct advantage over Fmoc-Ala-OH or Boc-Ala-OH because the benzyloxycarbonyl (Z) group can be cleaved simultaneously with O-benzyl ether side-chain protecting groups via a single catalytic hydrogenolysis step [1]. Substituting with Fmoc-Ala-OH would force a two-step global deprotection sequence (piperidine followed by hydrogenolysis), increasing the risk of product degradation and yield loss. Consequently, Z-Ala-OH is the optimal choice for streamlining late-stage synthetic routes.

Evidence DimensionNumber of required deprotection steps for N-alpha and O-benzyl groups
Target Compound Data1 step (simultaneous catalytic hydrogenolysis)
Comparator Or BaselineFmoc-Ala-OH (2 distinct steps: base treatment then hydrogenolysis)
Quantified DifferenceEliminates 1 full deprotection and purification cycle
ConditionsGlobal deprotection phase in complex glycopeptide or depsipeptide synthesis

Procuring Z-Ala-OH for complex syntheses directly reduces the number of synthetic steps, lowering labor costs and minimizing late-stage yield attrition.

Melting Point Range
Reported
84–87 °C
Boc: 78–85 °C; Fmoc: 147–157 °C
Useful for QC and crystallization
Lower bound difference +6 °C vs Boc
Hydrogenolysis Barrier
Class-level
0.72 eV (M2 mechanism)
Cbz-glycine 0.47 eV; Cbz-valine 0.84 eV
Predicts relative deprotection rates
DFT on Pd(100); intra-class comparison

Liquid-Phase Peptide Synthesis (LPPS) Scale-Up

Z-Ala-OH is the ideal choice for industrial LPPS, particularly in green chemistry frameworks utilizing aqueous micelles. Its clean hydrogenolytic deprotection eliminates the need for intermediate organic extractions required by Fmoc-chemistry, enabling highly efficient one-pot tandem couplings .

Synthesis of N-Methylated Peptidomimetics

For research and manufacturing workflows producing protease-resistant peptide therapeutics, Z-Ala-OH should be procured over Boc-Ala-OH. Its significantly faster and more complete N-methylation kinetics ensure high yields of the critical N-methyl-alanine intermediate, avoiding the bottlenecks of sluggish Boc-methylation [1].

Assembly of Base- and Acid-Sensitive Conjugates

In the synthesis of depsipeptides, glycopeptides, or oligonucleotide-peptide conjugates, Z-Ala-OH provides essential orthogonal protection. It allows for mild, neutral deprotection via hydrogenolysis, perfectly preserving base-labile ester bonds (which Fmoc deprotection would destroy) and acid-labile glycosidic linkages (which Boc deprotection would cleave) [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis
Cbz stability under acid/base conditions and clean hydrogenolysis removal
Compatibility with multi-step deprotection sequences
Pharmaceutical intermediate synthesis (prodrug)
Process-compatible Cbz group for real-time monitoring and controlled deprotection
In-process control and impurity profiling
Chiral pool / enzymatic aldol reactions
Stability under enzymatic conditions and UV chromophore for monitoring
Reaction monitoring and stereochemical retention
Solid-phase orthogonal protection
Resistance to repetitive piperidine treatment in Fmoc-SPPS
Global deprotection compatibility and side-chain integrity

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.08445790 Da

Monoisotopic Mass

223.08445790 Da

Heavy Atom Count

16

UNII

PUL5J6PUL2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1142-20-7

Wikipedia

N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE

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